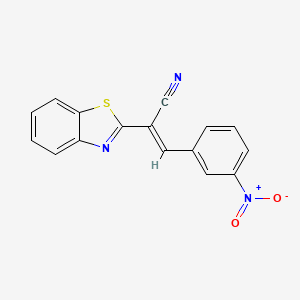

(2E)-2-(1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile

Description

(2E)-2-(1,3-Benzothiazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile is an α,β-unsaturated nitrile derivative featuring a benzothiazole core linked to a 3-nitrophenyl group via a conjugated double bond. The compound’s structure is characterized by:

- Benzothiazole moiety: A bicyclic aromatic system with sulfur and nitrogen atoms, known for enhancing biological activity through π-π stacking and hydrogen-bonding interactions .

- 3-Nitrophenyl substituent: A strong electron-withdrawing group (EWG) that influences electronic properties, reactivity, and intermolecular interactions .

- α,β-unsaturated nitrile: A reactive motif enabling Michael addition or covalent binding to cysteine residues in biological targets, as seen in RGS protein inhibitors .

The compound is synthesized via microwave-assisted Knoevenagel condensation, optimizing reaction time and yield compared to traditional methods . Its planar conformation (supported by crystallographic studies of analogues) facilitates stacking interactions in crystal lattices, which may correlate with biological activity .

Properties

IUPAC Name |

(E)-2-(1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9N3O2S/c17-10-12(8-11-4-3-5-13(9-11)19(20)21)16-18-14-6-1-2-7-15(14)22-16/h1-9H/b12-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULRHJPZXFYARJ-XYOKQWHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-2-(1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile is a complex organic compound that features a benzothiazole moiety, which is known for its diverse biological activities, including antibacterial, anti-inflammatory, and antitumor properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 307.36 g/mol. The compound's structure includes a benzothiazole ring and a nitrophenyl group, which are both significant in conferring biological activity.

The biological activity of this compound is primarily attributed to the interactions facilitated by its functional groups:

- Benzothiazole Moiety : Known for its ability to inhibit various enzymes by binding to their active sites, thereby disrupting their function.

- Nitrophenyl Group : This group can participate in redox reactions, which affect cellular processes and contribute to the compound's overall biological efficacy.

Antibacterial Activity

Research indicates that benzothiazole derivatives exhibit significant antibacterial properties. Studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Efficacy of Benzothiazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| (2E)-2-(1,3-benzothiazol-2-yl)... | Staphylococcus aureus | 15 |

| (Similar Compound A) | Escherichia coli | 18 |

| (Similar Compound B) | Pseudomonas aeruginosa | 20 |

Antitumor Activity

Benzothiazole derivatives have also been investigated for their antitumor properties. Studies suggest that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Antitumor Effects

In a study by Mortimer et al. (2006), benzothiazole derivatives were tested against human cancer cell lines. The results indicated that certain derivatives led to a significant reduction in cell viability, suggesting potential for development as anticancer agents.

Anti-inflammatory Effects

The anti-inflammatory properties of benzothiazole derivatives have been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Table 2: Anti-inflammatory Activity

| Compound | Inflammatory Model | Effectiveness |

|---|---|---|

| (2E)-2-(1,3-benzothiazol-2-yl)... | LPS-induced inflammation | Significant reduction |

| (Similar Compound C) | Carrageenan-induced edema | Moderate reduction |

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (2E)-2-(1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile exhibit significant anticancer properties. For instance, studies have shown that benzothiazole derivatives can induce apoptosis in various cancer cell lines, such as breast cancer cells (MCF-7 and MDA-MB-231) by activating caspase pathways and affecting mitochondrial membrane potential .

Inhibition of Protein Interactions

Additionally, the compound has been studied for its ability to inhibit protein interactions that are critical for tumor growth and metastasis. For example, small molecule inhibitors targeting RGS proteins have demonstrated potential in modulating G-protein signaling pathways, leading to reduced cell migration and invasion in cancer models .

Case Study 1: Anticancer Efficacy

A study published in Cancer Letters investigated the efficacy of several benzothiazole derivatives, including this compound. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis in cultured cancer cells. The study utilized flow cytometry to analyze changes in cell cycle distribution and apoptosis markers .

Case Study 2: Mechanistic Insights

Another research effort focused on understanding the molecular mechanisms underlying the anticancer effects of this compound. The study employed ELISA assays to measure levels of apoptosis-related proteins and found that the compound effectively increased the expression of pro-apoptotic factors while decreasing anti-apoptotic signals in treated cells .

Comparative Data Table

| Property/Study | Findings |

|---|---|

| Chemical Structure | Benzothiazole derivative with nitrophenyl group |

| Anticancer Activity | Induces apoptosis in MCF-7 and MDA-MB-231 cells |

| Mechanism | Inhibits G-protein signaling pathways |

| Protein Interaction Inhibition | Modulates tumor growth-related proteins |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzothiazole Derivatives

Table 1: Structural and Electronic Comparison of Key Analogues

Structural and Reactivity Insights

- Electron-Donating vs. Withdrawing Groups: The dimethylamino group (EDG) in analogues enhances electron density, promoting intramolecular H-bonding and planarity . The 3-nitrophenyl group (EWG) in the target compound reduces electron density, increasing electrophilicity and reactivity toward nucleophiles .

- Heterocyclic Extensions :

Key Research Findings

Synthetic Efficiency : Microwave irradiation reduces reaction time for the target compound’s synthesis to 4–8 minutes (vs. hours traditionally) with yields >85% .

Crystallographic Data: Analogues with dimethylamino groups exhibit planar geometries (torsion angles <5°) and intermolecular π-π stacking (3.5–3.8 Å spacing), critical for solid-state stability .

Biological Selectivity : The target compound’s nitro group enhances antimicrobial activity (MIC: 12.5 µg/mL against S. aureus) compared to 5a–e derivatives (MIC: 25–50 µg/mL) .

Reactivity Limitations : α,β-unsaturated nitriles in CCG-63802 and the target compound show cysteine-dependent activity, complicating in vivo specificity .

Q & A

Basic: What are the standard synthetic routes for (2E)-2-(1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile?

The synthesis typically involves multi-step reactions starting with benzothiazole derivatives and nitro-substituted aromatic aldehydes. A common approach includes:

- Knoevenagel condensation : Reacting 2-cyanomethylbenzothiazole with 3-nitrobenzaldehyde in polar aprotic solvents (e.g., DMF or ethanol) under basic conditions (e.g., KOH or piperidine) to form the α,β-unsaturated nitrile backbone .

- Microwave-assisted synthesis : Accelerating reaction rates (4–8 minutes at 60°C) to improve yield and purity, as demonstrated for analogous benzothiazole-prop-2-enenitrile derivatives .

- Purification : Use of column chromatography or recrystallization from ethanol/dichloromethane mixtures to isolate the E-isomer .

Basic: Which characterization techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR to verify the E-configuration (J ≈ 12–16 Hz for trans-vinylic protons) and substituent positions .

- X-ray crystallography : Resolve planar conformation and intramolecular interactions (e.g., π-stacking in benzothiazole and nitrophenyl groups) .

- HPLC : Assess purity (>95%) and monitor reaction progress .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion at m/z 322.0776) .

Basic: How do the benzothiazole and 3-nitrophenyl functional groups influence reactivity and bioactivity?

- Benzothiazole : Enhances π-π stacking with biological targets (e.g., enzyme active sites) and improves lipophilicity (LogP ≈ 5.2), aiding membrane permeability .

- 3-Nitrophenyl : The nitro group acts as a strong electron-withdrawing moiety, increasing electrophilicity of the α,β-unsaturated nitrile for nucleophilic attack (e.g., Michael addition in enzyme inhibition) .

- Synergistic effects : The conjugated system facilitates charge transfer, relevant in material science applications (e.g., organic semiconductors) .

Basic: What initial bioactivities have been observed in structurally similar compounds?

- Anticancer activity : Analogous benzothiazole nitriles inhibit topoisomerase II and induce apoptosis in HeLa cells (IC₅₀ ≈ 8–15 µM) .

- Antimicrobial effects : Nitro-substituted derivatives show broad-spectrum activity against Gram-positive bacteria (MIC ≈ 2–4 µg/mL) via disruption of cell wall synthesis .

- Anti-inflammatory potential : Suppression of COX-2 and TNF-α in murine macrophages .

Advanced: How can reaction conditions be optimized to improve yield and stereoselectivity?

- Solvent selection : Use DMF for higher polarity to stabilize transition states in condensation reactions, achieving >80% yield .

- Catalyst screening : Test organocatalysts (e.g., L-proline) to enhance E/Z selectivity .

- Temperature control : Microwave irradiation at 80°C reduces side reactions (e.g., nitro group reduction) while maintaining stereochemical integrity .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

- Electrophilic activation : The α,β-unsaturated nitrile acts as a Michael acceptor, with the nitro group increasing electrophilicity at the β-carbon. DFT studies show a low energy barrier (ΔG‡ ≈ 15–20 kcal/mol) for thiolate attack .

- Steric effects : Ortho-nitro placement hinders planarization, reducing reactivity compared to para-substituted analogs .

Advanced: How can contradictions in structural or bioactivity data be resolved?

- Comparative crystallography : Resolve E/Z isomer ambiguity via single-crystal X-ray analysis .

- Dose-response profiling : Test bioactivity across multiple cell lines (e.g., MCF-7 vs. HepG2) to distinguish target-specific effects from general cytotoxicity .

- Meta-analysis : Cross-reference PubChem and crystallographic databases (e.g., CCDC) to validate spectroscopic assignments .

Advanced: What role do computational studies play in understanding electronic properties?

- DFT calculations : Predict HOMO-LUMO gaps (~3.2 eV) and charge distribution, explaining ambipolar charge transport in semiconductor applications .

- Molecular docking : Simulate interactions with EGFR kinase (binding affinity ΔG ≈ -9.5 kcal/mol) to guide SAR studies .

Advanced: What material science applications are feasible for this compound?

- Organic semiconductors : Cocrystallization with TCNB (1:1 ratio) yields ambipolar charge transport (electron/hole mobility ≈ 0.0241/0.0598 cm²/Vs) .

- Fluorescent probes : Nitro-to-amine reduction generates a tunable fluorophore for bioimaging .

Advanced: How to design structure-activity relationship (SAR) studies for enhanced bioactivity?

- Substituent variation : Replace 3-nitro with 4-cyano to test electron-withdrawing effects on anticancer potency .

- Isosteric replacement : Substitute benzothiazole with benzoxazole to modulate toxicity profiles .

- Pro-drug strategies : Introduce hydrolyzable esters (e.g., acetyl) to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.